molecular formula C16H20BrNO B8276775 6-Bromo-2-(heptyloxy)quinoline

6-Bromo-2-(heptyloxy)quinoline

Cat. No. B8276775
M. Wt: 322.24 g/mol
InChI Key: KTMUZBWHODIFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(heptyloxy)quinoline is a useful research compound. Its molecular formula is C16H20BrNO and its molecular weight is 322.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-(heptyloxy)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-(heptyloxy)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromo-2-(heptyloxy)quinoline

Molecular Formula

C16H20BrNO

Molecular Weight

322.24 g/mol

IUPAC Name

6-bromo-2-heptoxyquinoline

InChI

InChI=1S/C16H20BrNO/c1-2-3-4-5-6-11-19-16-10-7-13-12-14(17)8-9-15(13)18-16/h7-10,12H,2-6,11H2,1H3

InChI Key

KTMUZBWHODIFOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=NC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6-bromoquinolin-2-ol (352 mg 1.57 mmol) and silver carbonate (863 mg, 3.14 mmol, 2.0 eq.) in toluene (20 mL) was added 1-iodoheptane (355 mg, 1.57 mmol, 1.0 eq.) and stirred for 3 h at 110° C. The reaction mixture was evaporated under reduced pressure to remove most of solvent, then filtered, and washed with ethyl acetate. The filtrate was concentrated to give crude the title compound. The crude product was purified by flash chromatography using PE/EA (20/1) as eluent to give product as a red oil (300 mg, 60%). ESI-MS: 323.8 (M+H)+. 1H NMR (400 MHz, DMSO-d6) δ: 7.84-7.83 (m, 2H), 7.70-7.68 (m, 2H), 6.89 (d, 1H), 4.43 (t, 2H), 1.81 (q, 2H), 1.51-1.28 (m, 8H), 0.90 (t, 3H).
Quantity
352 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
863 mg
Type
catalyst
Reaction Step One
Quantity
355 mg
Type
reactant
Reaction Step Two

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